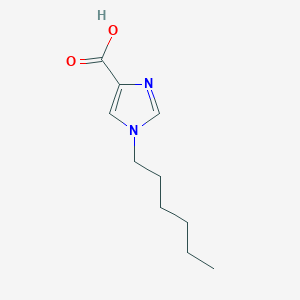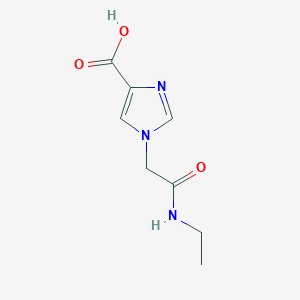
(1-(2-Chloro-4-méthylbenzyl)pipéridin-4-yl)méthanamine
Vue d'ensemble
Description
(1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanamine: is an organic compound that belongs to the class of piperidine derivatives This compound features a piperidine ring substituted with a 2-chloro-4-methylbenzyl group and a methanamine group
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology:
Enzyme Studies: The compound is used to study enzyme-substrate interactions due to its structural similarity to certain biological molecules.
Medicine:
Drug Development: It is investigated for potential therapeutic applications, particularly in the development of new pharmaceuticals targeting neurological disorders.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methylbenzyl chloride and piperidine.
Nucleophilic Substitution: The 2-chloro-4-methylbenzyl chloride undergoes nucleophilic substitution with piperidine to form (2-chloro-4-methylbenzyl)piperidine.
Reductive Amination: The (2-chloro-4-methylbenzyl)piperidine is then subjected to reductive amination with formaldehyde and a reducing agent such as sodium cyanoborohydride to yield (1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the chloro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: The oxidation of (1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanamine can yield corresponding ketones or carboxylic acids.
Reduction: Reduction can lead to the formation of secondary amines or alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of (1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- (1-(2-Chlorobenzyl)piperidin-4-yl)methanamine
- (1-(4-Methylbenzyl)piperidin-4-yl)methanamine
- (1-(2-Chloro-4-methylphenyl)piperidin-4-yl)methanamine
Uniqueness:
- Structural Features: The presence of both the 2-chloro and 4-methyl groups on the benzyl ring distinguishes (1-(2-Chloro-4-methylbenzyl)piperidin-4-yl)methanamine from its analogs.
- Reactivity: The unique substitution pattern affects the compound’s reactivity and interaction with other molecules, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
[1-[(2-chloro-4-methylphenyl)methyl]piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-11-2-3-13(14(15)8-11)10-17-6-4-12(9-16)5-7-17/h2-3,8,12H,4-7,9-10,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVGAMGXFNOUSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCC(CC2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,2R)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclopentan-1-ol](/img/structure/B1474784.png)











